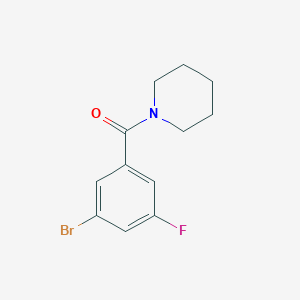

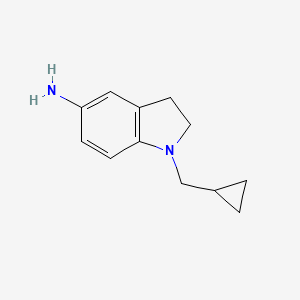

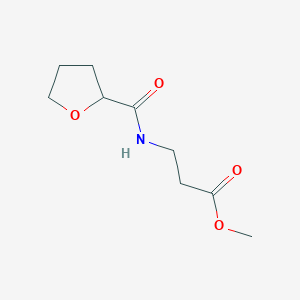

![molecular formula C11H13N7 B1444919 3,5-dimetil-1-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}-1H-pirazolo-4-amina CAS No. 1291526-14-1](/img/structure/B1444919.png)

3,5-dimetil-1-{1-metil-1H-pirazolo[3,4-d]pirimidin-4-il}-1H-pirazolo-4-amina

Descripción general

Descripción

The compound “3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine” is a heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . The synthesis process often involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving this compound could include cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reactions often involve the use of a,b-unsaturated compounds in reactions with N-nucleophiles .Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Inhibición de CDK2

Este compuesto se ha identificado como un posible inhibidor de la cinasa dependiente de ciclina 2 (CDK2), que es un objetivo crucial para la terapia contra el cáncer. Los inhibidores de CDK2 pueden dirigirse selectivamente a las células tumorales, y los derivados del andamiaje de pirazolo[3,4-d]pirimidina han mostrado actividades citotóxicas significativas contra varias líneas celulares de cáncer, incluidas MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con valores de IC50 que oscilan entre 45–97 nM y 6–99 nM, respectivamente .

Actividad antitumoral

El potencial antitumoral de este compuesto se extiende a su actividad contra las células HepG-2 (cáncer de hígado), donde demostró una actividad moderada con valores de IC50 de 48–90 nM. Esto sugiere su aplicabilidad en el desarrollo de tratamientos para una variedad de tumores .

Síntesis de nuevos derivados

El anillo de pirazol en el compuesto sirve como un andamiaje versátil para la síntesis de una amplia gama de derivados estructuralmente diversos. Estos derivados pueden exhibir una multitud de actividades biológicas y son valiosos en la síntesis de productos químicos de importancia industrial y farmacéutica .

Actividades biológicas

Los derivados de pirazol, incluido este compuesto, son conocidos por sus diversas actividades biológicas. Pueden actuar como bases o ácidos débiles, y su actividad biológica depende en gran medida de la naturaleza de sus grupos sustituyentes. Esto los hace adecuados para una variedad de aplicaciones biológicas .

Propiedades fotofísicas

La estructura del compuesto permite la exploración de sus propiedades fotofísicas. Los derivados de pirazol han mostrado propiedades fotofísicas excepcionales, que pueden aprovecharse en la ciencia de materiales y aplicaciones industriales .

Diseño y desarrollo de fármacos

Debido a sus potentes actividades biológicas y la capacidad de inhibir enzimas específicas, este compuesto es un activo valioso en el proceso de diseño y desarrollo de fármacos. Puede utilizarse como compuesto líder para la síntesis de nuevos fármacos con mayor eficacia y reducción de los efectos secundarios .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to cell cycle arrest .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound shows significant cytotoxic activities against various cell lines. Most notably, it has been found to be effective against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Análisis Bioquímico

Biochemical Properties

3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it has been observed to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the CDK2/cyclin A2 complex, which is critical for the transition from the G1 to the S phase of the cell cycle . Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis . The compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, thereby inhibiting their growth .

Molecular Mechanism

At the molecular level, 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to induce conformational changes in CDK2, further enhancing its inhibitory effects . The changes in gene expression observed with this compound are likely a result of its impact on CDK2 activity, as well as its interactions with other transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Some studies have reported the development of resistance in certain cell lines after prolonged exposure, suggesting the need for combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to maximize its anticancer effects while minimizing adverse effects .

Metabolic Pathways

3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid or sulfate before being excreted in the urine . The compound’s metabolism can affect its efficacy and toxicity, as some metabolites may retain biological activity or contribute to adverse effects .

Transport and Distribution

Within cells and tissues, 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different tissues . In particular, the compound has been shown to accumulate in tumor tissues, enhancing its anticancer effects . Its distribution to non-target tissues can also contribute to toxicity .

Subcellular Localization

The subcellular localization of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is critical for its activity and function. The compound primarily localizes to the nucleus, where it exerts its effects on CDK2 and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its inhibitory effects on cell cycle progression . Additionally, the compound’s localization to other subcellular compartments, such as the cytoplasm and mitochondria, may contribute to its overall biological activity .

Propiedades

IUPAC Name |

3,5-dimethyl-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c1-6-9(12)7(2)18(16-6)11-8-4-15-17(3)10(8)13-5-14-11/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVSXVRARZNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=NC3=C2C=NN3C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

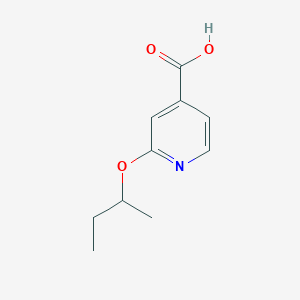

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)

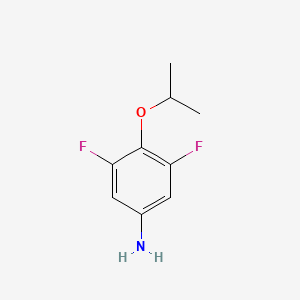

![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)

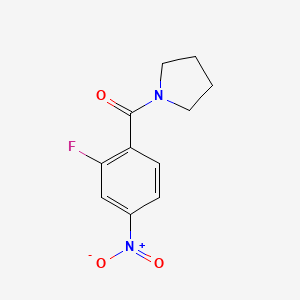

![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)